5,6-Dimethoxy-1,3-dihydro-2,1-benzoxaborol-1-ol
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Overview
Description
5,6-Dimethoxy-1,3-dihydro-2,1-benzoxaborol-1-ol is an organoboron compound with the molecular formula C₉H₁₁BO₄ and a molecular weight of 193.99 g/mol . This compound is known for its unique structure, which includes a benzoxaborole ring system. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the reaction of appropriate boronic acids or esters with methoxy-substituted benzene derivatives under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the benzoxaborole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxy-1,3-dihydro-2,1-benzoxaborol-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different boronic acid derivatives.
Reduction: Reduction reactions can modify the boron center, leading to different boron-containing compounds.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield boronic acids, while substitution reactions can produce a variety of functionalized benzoxaborole derivatives .
Scientific Research Applications
5,6-Dimethoxy-1,3-dihydro-2,1-benzoxaborol-1-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5,6-Dimethoxy-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5,6-Difluoro-2,1-benzoxaborol-1-ol: Similar in structure but with fluorine substituents instead of methoxy groups.
5-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole: Contains a chlorine substituent and is known for its antifungal properties.
5-Amino-1,3-dihydro-2,1-benzoxaborol-1-ol: Features an amino group and is used in various biochemical studies.
Uniqueness
5,6-Dimethoxy-1,3-dihydro-2,1-benzoxaborol-1-ol is unique due to its methoxy substituents, which can influence its reactivity and biological activity. These substituents can enhance the compound’s solubility and stability, making it a valuable tool in research and industrial applications .
Properties
Molecular Formula |
C9H11BO4 |
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Molecular Weight |
193.99 g/mol |
IUPAC Name |
1-hydroxy-5,6-dimethoxy-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C9H11BO4/c1-12-8-3-6-5-14-10(11)7(6)4-9(8)13-2/h3-4,11H,5H2,1-2H3 |
InChI Key |
XBMUEPZEBNAJGQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=CC(=C(C=C2CO1)OC)OC)O |
Origin of Product |
United States |
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